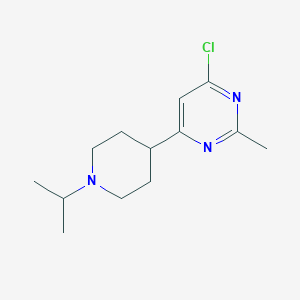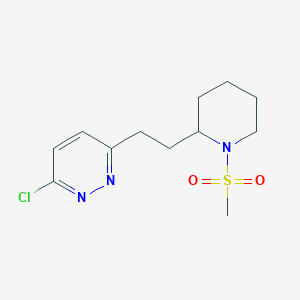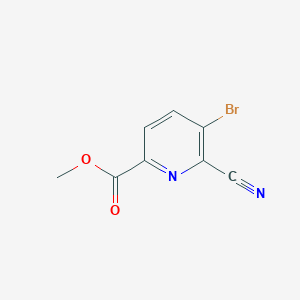
Methyl 5-bromo-6-cyanopicolinate
Übersicht
Beschreibung
Methyl 5-bromo-6-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for Methyl 5-bromo-6-cyanopicolinate were not found, a related compound, 5-bromo 6-methylpyrimidines, has been synthesized through a unique one-pot, nitrodebromination, and methyl bromonitration reaction . This method involved treating 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .Molecular Structure Analysis
The InChI code for Methyl 5-bromo-6-cyanopicolinate is 1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Methyl 5-bromo-6-cyanopicolinate is a solid substance that is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis in Medicinal Chemistry
Methyl 5-bromo-6-cyanopicolinate is a versatile intermediate in medicinal chemistry. An example of its application is in the efficient synthesis of pyrrolo[2,3-d]pyrimidines, critical compounds in drug discovery. A notable method utilizes a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, enabling the introduction of various functional groups into the pyrimidine framework, thus highlighting the compound's role in diversifying medicinal scaffolds (Jiang et al., 2015).
Application in Probe Development
Methyl 5-bromo-6-cyanopicolinate derivatives are valuable in developing fluorescent probes for biological applications. For instance, the compound's derivatives have been utilized to create water-soluble fluorescent probes sensitive to chloride ions. These probes are instrumental in investigating chloride concentrations in biological systems, demonstrating the compound's role in advancing biochemical and medical research (Geddes et al., 2001).
Facilitating Intramolecular Coupling Reactions
The compound is also pivotal in catalyzing intramolecular coupling reactions. A study demonstrated its use in the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. This method efficiently forms 2-methyleneoxetanes through a 4-exo ring closure, showcasing the compound's utility in facilitating complex organic transformations (Fang & Li, 2007).
Advancing Process Chemistry
Methyl 5-bromo-6-cyanopicolinate is significant in process chemistry to streamline synthesis pathways. For example, a study highlighted its role in the telescoping process to synthesize a key intermediate in drug discoveries. By introducing this process, the synthesis route was significantly optimized, demonstrating the compound's contribution to enhancing efficiency and yield in pharmaceutical manufacturing (Nishimura & Saitoh, 2016).
Contribution to Photochemistry
In the realm of photochemistry, derivatives of Methyl 5-bromo-6-cyanopicolinate, such as 6-bromo and 6-chloropicolinic acids, have been studied for their photoreactivity. These compounds undergo photodehalogenation processes, leading to products like 6-hydroxypicolinic acid and substituted pyrroles, highlighting the compound's potential in studying and harnessing light-induced chemical reactions (Rollet et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHAAOWHVZMDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723509 | |
| Record name | Methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-cyanopicolinate | |
CAS RN |
959741-33-4 | |
| Record name | Methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



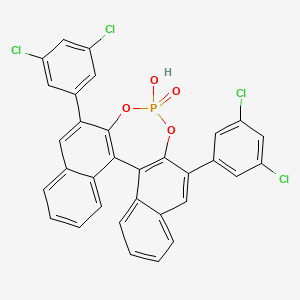
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)



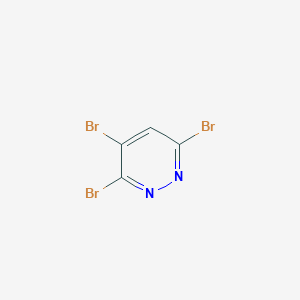

![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)
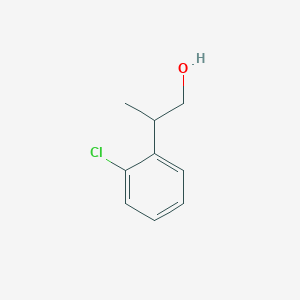
![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)
